Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH

SPPS Deprotection Cysteine Protection

For CDMOs and researchers struggling with on-resin aggregation and low yields during Fmoc SPPS of Lys-Cys containing peptides, this dipeptide provides a targeted solution. The 2,4-dimethoxyphenyl-thiazolidine ring reversibly protects the cysteine thiol and introduces a structure-disrupting 'kink' that prevents β-sheet formation, ensuring complete couplings. - Standard TFA Cleavage: The Dmp,H-substituted thiazolidine is cleaved with 80% TFA in DCM, avoiding harsh TFMSA conditions. - Enhanced Purity: High enantiomeric purity (Cys ≥99.5%) minimizes diastereomeric byproducts in long sequences. - Reliable Supply: Available from global stock with verified purity (≥99% HPLC, TLC).

Molecular Formula C39H47N3O9S
Molecular Weight 733.9 g/mol
CAS No. 1926163-07-6
Cat. No. B1532950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH
CAS1926163-07-6
Molecular FormulaC39H47N3O9S
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45)
InChIKeyBKUFCMLAJDLDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH Overview


Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH (CAS: 1926163-07-6) is a specialized, cysteine-derived pseudoproline dipeptide building block for Fmoc solid-phase peptide synthesis (SPPS) . It features an Fmoc-protected N-terminus, a Boc-protected lysine side chain, and a 2,4-dimethoxyphenyl-thiazolidine (Dmp,H) ring that reversibly protects the cysteine thiol and disrupts peptide secondary structure [1]. This compound is designed to prevent aggregation and enhance coupling efficiency during the assembly of 'difficult' peptide sequences, particularly those containing the Lys-Cys motif [2]. Its commercial availability at high enantiomeric purity (≥99.5% for Cys) from reputable vendors makes it a viable building block for academic research and industrial peptide manufacturing .

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH Substitution Risks


Generic substitution of this building block is not advisable because the Lys-Cys motif in a peptide chain presents a high risk of on-resin aggregation and β-sheet formation, which can lead to incomplete couplings and low-purity crude products [1]. While other pseudoproline dipeptides (e.g., Ser- or Thr-based oxazolidines) disrupt structure, they cannot be used for Cys residues; conversely, standard protected Cys derivatives like Fmoc-Cys(Trt)-OH lack the structure-breaking 'kink' provided by the pseudoproline ring [2]. Furthermore, the specific Dmp,H-substituted thiazolidine ring in this compound requires standard TFA cleavage (80% TFA in DCM), whereas the alternative Cys(Psi(Me,Me)pro) analog demands harsher, less convenient cleavage conditions (10% TFMSA/TFA) . The combination of a defined dipeptide motif and a TFA-labile thiazolidine ring offers a tailored solution that cannot be replicated by a simple mix of individual protected amino acids or other pseudoproline types [3].

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH Comparator Analysis


Deprotection: TFA vs. TFMSA

The 2,4-dimethoxyphenyl-pseudothiaproline ring in Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH is cleaved using standard TFA conditions (80% TFA in DCM) [1]. In contrast, the dimethyl-substituted analog Cys(Psi(Me,Me)pro) requires a harsher, more hazardous cleavage cocktail of 10% TFMSA/TFA . This difference directly impacts laboratory safety protocols and process compatibility in automated peptide synthesizers.

SPPS Deprotection Cysteine Protection

Enantiomeric Purity Assessment

The target compound is available with a specified enantiomeric purity for the cysteine residue of ≥99.5% (a/a) and for the second amino acid (lysine) of ≥99.0% (a/a) . This high level of chiral purity is critical for synthesizing biologically active peptides. In contrast, a commonly cited reference grade for the alternative analog Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is 95% purity by HPLC, with no detailed enantiomeric purity specification .

Quality Control Chiral Purity GMP Peptide Production

Lys-Cys Aggregation Mitigation

The incorporation of this specific pseudoproline dipeptide is a proven strategy to overcome aggregation in peptides containing the Lys-Cys motif [1]. While other pseudoproline dipeptides (e.g., Fmoc-Lys(Boc)-Ser(psiMe,Mepro)-OH) are effective for their respective motifs (Lys-Ser) , they are chemically incompatible for replacing a cysteine residue. The cisoid amide bond conformation induced by the thiazolidine ring disrupts β-sheet formation, a key driver of on-resin aggregation [2].

Aggregation Difficult Sequences β-Sheet Disruption

Macrocyclization Efficiency

Cysteine pseudoproline dipeptides, including this class of compound, have been shown to significantly enhance peptide macrocyclization efficiency. A study comparing a peptide containing a Cys pseudoproline to an analogous peptide with a trityl (Trt) protected Cys observed a 'considerable reduction in reaction time' for cyclization with the pseudoproline-containing precursor [1]. While specific rate constants are sequence-dependent, the structural effect of the thiazolidine ring is consistent.

Macrocyclization Cyclic Peptides Reaction Kinetics

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH Procurement Scenarios


Amyloidogenic Peptide Synthesis

For research groups or CDMOs synthesizing peptides containing the Lys-Cys motif within hydrophobic or β-sheet-prone sequences (e.g., IAPP, Aβ fragments), this building block is essential. Its structure-disrupting thiazolidine ring directly addresses the primary failure mode in such syntheses: on-resin aggregation leading to incomplete couplings and deletion sequences [1]. The ability to use standard TFA cleavage (vs. TFMSA for the Me,Me analog) [2] also streamlines the global deprotection step, making this the preferred choice for high-value, 'difficult' targets.

Cyclic Peptide Therapeutics Manufacturing

In the industrial synthesis of cyclic peptide drug candidates, this building block offers a dual advantage. First, it ensures high-yield assembly of the linear precursor by preventing aggregation. Second, and critically, the presence of the Cys pseudoproline ring enhances the efficiency of the subsequent macrocyclization step compared to a standard Cys(Trt) residue, leading to faster reaction times and a cleaner crude product profile [3]. This improves overall process yield and reduces the cost of goods, which is a key driver in pharmaceutical manufacturing.

Long Multifunctional Peptide Synthesis

When synthesizing long peptides (>30 amino acids) that incorporate multiple functional motifs, including Lys-Cys, the high chiral purity (≥99.5% for Cys) of this building block is a key procurement consideration . In complex sequences, minor diastereomeric impurities from a lower-purity building block can accumulate and create challenging-to-remove byproducts that co-elute with the desired peptide during preparative HPLC. Selecting a building block with verified high enantiomeric purity minimizes this risk, saving significant time and resources during downstream purification, especially for GMP manufacturing where purity specifications are stringent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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